molecular formula C5H8ClN5O2 B2918068 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride CAS No. 1461713-67-6

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride

Cat. No.: B2918068
CAS No.: 1461713-67-6
M. Wt: 205.6
InChI Key: HBCWJGCPWNLPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H8ClN5O2 and a molecular weight of 205.60 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazole ring substituted with a nitro group and an ethanimidamide moiety.

Preparation Methods

The synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 3-nitropyrazole with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Chemical Reactions Analysis

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The pyrazole ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:

    3-Nitropyrazole: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.

    Ethanimidamide derivatives: Compounds with similar structures that exhibit different biological activities and chemical properties.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2.ClH/c6-4(7)3-9-2-1-5(8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCWJGCPWNLPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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